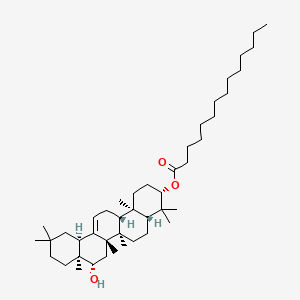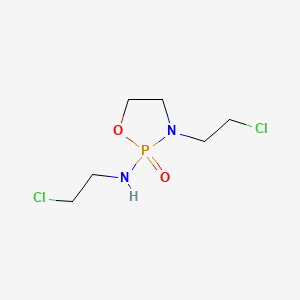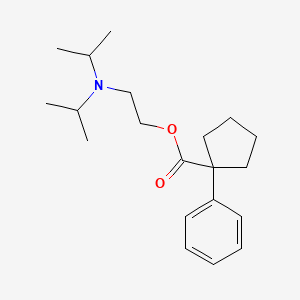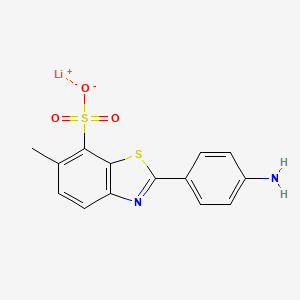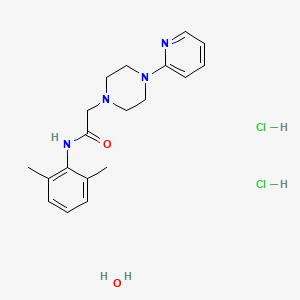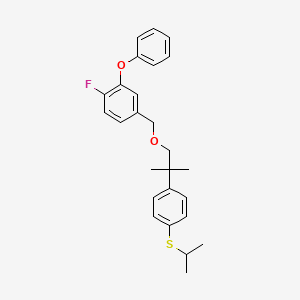
p-Menth-6-en-2,8-diol, cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-cis-Sobrerol: is a naturally occurring organic compound that belongs to the class of terpenoids. It is a secondary alcohol derived from the oxidation of α-pinene, a major component of turpentine oil. This compound is known for its potential therapeutic properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-cis-Sobrerol typically involves the oxidation of α-pinene. One common method is the use of a catalytic amount of osmium tetroxide (OsO₄) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction is carried out in an aqueous medium at room temperature, leading to the formation of (-)-cis-Sobrerol.
Industrial Production Methods: Industrial production of (-)-cis-Sobrerol often involves the use of biocatalysts to achieve high yields and selectivity. Enzymatic oxidation using specific oxidoreductases has been explored to produce (-)-cis-Sobrerol from α-pinene in a more environmentally friendly manner.
Analyse Chemischer Reaktionen
Types of Reactions: (-)-cis-Sobrerol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sobrerone.
Reduction: Reduction of (-)-cis-Sobrerol can yield dihydrosobrerol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) is often used as a reducing agent.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed:
Oxidation: Sobrerone
Reduction: Dihydrosobrerol
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (-)-cis-Sobrerol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it valuable in asymmetric synthesis and as a starting material for the production of other terpenoids.
Biology: In biological research, (-)-cis-Sobrerol has been studied for its potential anti-inflammatory and antioxidant properties. It is used in studies investigating the biological pathways involved in inflammation and oxidative stress.
Medicine: (-)-cis-Sobrerol has shown potential as a therapeutic agent in the treatment of respiratory conditions. It is being explored for its mucolytic properties, which can help in the treatment of chronic obstructive pulmonary disease (COPD) and other respiratory disorders.
Industry: In the industrial sector, (-)-cis-Sobrerol is used in the formulation of fragrances and flavors. Its pleasant aroma makes it a valuable component in the production of perfumes and food additives.
Wirkmechanismus
The mechanism of action of (-)-cis-Sobrerol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammatory pathways. (-)-cis-Sobrerol can scavenge free radicals, thereby reducing oxidative damage. Additionally, it may inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Sobrerone: An oxidized form of (-)-cis-Sobrerol with similar biological properties.
Dihydrosobrerol: A reduced form of (-)-cis-Sobrerol with potential therapeutic applications.
α-Pinene: The precursor to (-)-cis-Sobrerol, widely used in the synthesis of various terpenoids.
Uniqueness: (-)-cis-Sobrerol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
772-36-1 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
(1R,5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H18O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4,8-9,11-12H,5-6H2,1-3H3/t8-,9-/m1/s1 |
InChI-Schlüssel |
OMDMTHRBGUBUCO-RKDXNWHRSA-N |
Isomerische SMILES |
CC1=CC[C@H](C[C@H]1O)C(C)(C)O |
Kanonische SMILES |
CC1=CCC(CC1O)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



